Nickel boride (Ni2B)

Catalog No.
S621727
CAS No.
12007-01-1
M.F
BNi2
M. Wt
128.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel boride (Ni2B)

CAS Number

12007-01-1

Product Name

Nickel boride (Ni2B)

Molecular Formula

BNi2

Molecular Weight

128.2 g/mol

InChI

InChI=1S/B.2Ni

InChI Key

WRLJWIVBUPYRTE-UHFFFAOYSA-N

SMILES

[B]=[Ni].[Ni]

Synonyms

nickel boride, nickel boride (Ni2B), nickel boride (Ni3B), nickel boride (NiB)

Canonical SMILES

[B].[Ni].[Ni]

Origin and Significance:

Nickel boride catalysts are not isolated, stoichiometric compounds but rather reaction products formed by treating nickel salts with sodium borohydride (NaBH₄). The actual composition can vary depending on the preparation method, but it's generally around Ni₂.₅B. These materials play a significant role in organic synthesis due to their ability to promote various reduction reactions [].


Molecular Structure Analysis

Key Features:

Nickel boride catalysts consist of small crystalline nickel boride grains embedded within an amorphous nickel matrix. The specific crystal structure depends on the preparation method, but they often adopt a hexagonal or tetragonal crystal system [].

Notable Aspects:

There are two main forms of nickel boride catalysts, designated as P-1 and P-2. These differ in the amount of surface contamination by sodium metaborate (NaBO₂) - P-1 has a lower oxide to boride ratio (1:4) compared to P-2 (10:1). This difference in surface composition influences their catalytic activity and substrate specificity.


Chemical Reactions Analysis

Synthesis:

Nickel boride catalysts are typically synthesized in situ by reacting a nickel salt, like nickel chloride (NiCl₂), with sodium borohydride in an aqueous solution [].

NiCl₂  + 4 NaBH₄ + 6 H₂O → Ni₂B + 2 NaBO₂ + 4 NaCl + 8 H₂ 

Decomposition:

Nickel boride is susceptible to decomposition in strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Ni₂B + 4 HCl → 2 NiCl₂ + 2 BCl₃ + 4 H₂

Relevant Reactions:

Nickel boride catalysts are known for their ability to promote a variety of organic reductions. Some examples include:

  • Reduction of nitroarenes to amines [].
  • Reduction of aldehydes and ketones to alcohols [].
  • Desulfurization and dehalogenation reactions.

The specific reaction mechanism depends on the exact reduction being performed.


Physical And Chemical Properties Analysis

Data:

  • Appearance: Black powder or granules.
  • Melting Point: Not well-defined due to its composite nature.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Insoluble in common organic solvents. Soluble in dilute mineral acids.

Nickel boride can be a health hazard if inhaled or ingested. It can also irritate the skin and eyes [].

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling nickel boride.
    • Avoid inhalation and ingestion.
    • Wash hands thoroughly after handling.

Data:

  • Acute Toxicity: No data available for nickel boride specifically, but nickel compounds are generally considered harmful.
, particularly in organic synthesis. The primary reactions involving nickel boride can be summarized as follows:

  • Formation Reaction:
    • Nickel boride can be synthesized by heating sodium borohydride with powdered nickel metal at temperatures reaching up to 670 °C, resulting in the release of hydrogen gas and the formation of nickel boride:
      2NaBH42NaH+B2H62NaBH_4\rightarrow 2NaH+B_2H_6
      2Ni+B2H6+NaHNi2B+3BH3+2H2+Na2Ni+B_2H_6+NaH\rightarrow Ni_2B+3BH_3+2H_2+Na
  • Catalytic Reactions:
    • Nickel boride acts as a catalyst in desulfurization processes, effectively reducing organic sulfides, thiols, and thioamides to their corresponding hydrocarbons .
    • It also facilitates dehalogenation reactions, where organic halides are reduced to alkenes or hydrocarbons depending on the halogen present .

The synthesis of nickel boride can be achieved through several methods:

  • Hydrothermal Synthesis: This method involves the reaction of nickel salts with sodium borohydride under controlled temperature and pressure conditions.
  • Solid-State Reactions: Mixing nickel powder with boron at high temperatures can yield nickel boride.
  • Chemical Vapor Deposition: This technique allows for the deposition of nickel boride onto substrates, often used in thin-film applications.

Each method can yield different structural forms of nickel boride, affecting its catalytic properties .

Nickel boride has a range of applications primarily due to its catalytic properties:

  • Catalysis in Organic Chemistry: It is widely used as a catalyst for various organic transformations, such as desulfurization and dehalogenation.
  • Material Science: Nickel boride is utilized in the production of hard coatings due to its hardness and thermal stability.
  • Electronics: Its unique electrical properties make it suitable for certain electronic applications.

Research into the interactions of nickel boride with other compounds has revealed its effectiveness in catalyzing specific reactions. For instance, studies have shown that it can effectively reduce thioacetals and facilitate the removal of sulfur-containing groups from organic molecules. The interactions are influenced by factors such as temperature, solvent choice, and the presence of other catalytic agents .

Nickel boride can be compared with several related compounds that share similar properties or structures. Here are some notable examples:

Compound NameFormulaUnique Features
Cobalt BorideCo₂BKnown for its magnetic properties and high hardness.
Iron BorideFeBExhibits different catalytic behaviors compared to nickel boride.
Trinickel BorideNi₃BMore thermally stable than dinickel boride; used in specialized applications.
Nickel SilicideNiSiUsed in semiconductor technology; exhibits different electrical properties.

Nickel boride stands out due to its specific catalytic efficiency in organic reactions and its relatively stable nature compared to other nickel-based compounds .

Solid-State Synthesis Methods

Ni₂B synthesis typically relies on solid-state reactions between nickel precursors and boron sources under controlled conditions. Below are key methodologies:

NaBH₄-Mediated Reduction of Ni Precursors

The reduction of nickel salts (e.g., NiCl₂ or Ni(NO₃)₂) with sodium borohydride (NaBH₄) is a widely used approach. This method leverages NaBH₄’s dual role as a reducing agent and boron source.

Reaction Mechanism:
The process involves two parallel reactions:

  • Reduction of Ni²⁺:
    $$ \text{NiCl}2 + \text{H}2 \rightarrow \text{Ni} + 2\text{HCl} $$
  • Boriding of Ni:
    $$ \text{Ni} + 3\text{B} \rightarrow \text{Ni}_3\text{B} $$

Key Parameters:

  • Temperature: 350–400°C for NiCl₂/NaBH₄ systems
  • Time: 5–24 hours for phase stabilization
  • Byproducts: NaCl and gaseous H₂

Yield Optimization:
Pure Ni₂B is challenging to obtain due to competing Ni₃B or Ni₄B₃ formation. Ratios of Ni:B = 2:1.2 under high-pressure conditions (5 GPa) yield single-phase Ni₂B at 1400–1800°C .

Table 1: NaBH₄-Mediated Ni₂B Synthesis Conditions

Precursor (Ni)B Source (NaBH₄)Temperature (°C)Time (h)Yield (%)Phase Purity
NiCl₂NaBH₄ (1:1)40024~72Ni₃B dominant
NiNaBH₄ (2:1.2)1400–1800N/A>98Single-phase Ni₂B

Autogenous Pressure Pyrolysis with Sodium Borohydride

This method exploits the decomposition of NaBH₄ to generate autogenous pressure, enabling boriding reactions at moderate temperatures.

Process Overview:

  • Decomposition of NaBH₄:
    $$ \text{NaBH}4 \rightarrow \text{Na} + \text{B} + 2\text{H}2 $$
  • Boriding Reaction:
    $$ 2\text{Ni} + \text{B} \rightarrow \text{Ni}_2\text{B} $$

Optimal Conditions:

  • Temperature: ~670°C
  • Pressure: 2.3–3.4 MPa
  • Time: 5 hours

Advantages:

  • High yields (>98% Ni₂B) achievable with Ni:B = 2:1 ratios
  • Minimal aggregation due to in-situ pressure regulation

Challenges:

  • Competing Ni₃B/Ni₄B₃ formation at higher pressures or temperatures

BI₃-Assisted Borodization at Low Temperatures

Boron triiodide (BI₃) enables topotactic transformations of nickel into Ni₂B at unprecedentedly low temperatures.

Reaction Mechanism:
$$ \text{Ni} + \text{BI}3 \rightarrow \text{Ni}2\text{B} + \text{I}_2 $$

Key Features:

  • Temperature: 700–877 K (427–604°C)
  • Phase Control:
    • Ni₄B₃ forms at 700 K
    • Ni₂B dominates at 877 K

Applications:

  • Ni Foam to Ni₃B Foam: Retention of 3D structure via topotactic borodization

Comparison with Traditional Methods:

MethodTemperature RangePressurePhase Control
BI₃-assisted700–877 KAmbientHigh
Autogenous pyrolysis~670°C2.3–3.4 MPaModerate
NaBH₄ reduction350–400°CAmbientLow

Role of Reaction Mediators (L-/X-Type Ligands)

Ligands modulate nucleation and growth kinetics, enabling precise control over Ni₂B nanoparticle (NP) size and phase.

Ligand Types:

Ligand ClassExamplesEffect on Ni NCsBoriding Delay
L-typeOleylamine (OLA), TOPWeak binding → Fast growthYes
X-typeOleic acid (OA), Trimesic acidStrong binding → Slow growthNo

Mechanistic Insight:

  • L-type Ligands: Accelerate Ni NP formation but delay boriding, favoring Ni₃B .
  • X-type Ligands: Stabilize Ni NPs, promoting Ni₂B formation .

Table 2: Ligand Effects on Ni₂B Synthesis

Ligand (5% mol)Reaction Time (h)Dominant PhaseNP Size (nm)
None24Ni₃B5–25
OA24Ni₂B1–2
OLA24Ni1–2

Surface Engineering for Colloidal Stability

Ni₂B NPs require surface functionalization to prevent aggregation and enable solution processing.

Functionalization Steps:

  • Ligand Exchange:
    • NOBF₄-Binding: Achieved via sonication in DMSO .
    • Ligand Removal: Washing with toluene/methanol .
  • Solvent Transfer:
    • Hexane Dispersions: Enabled by OLA ligands .

Stability Metrics:

LigandSolventStability (Days)
NOBF₄DMSO>30
OLAHexane>60

Phase Purity and Stoichiometric Control

XRD Rietveld Refinement for Phase Identification

XRD coupled with Rietveld refinement serves as the cornerstone for phase identification in Ni₂B synthesis. Studies demonstrate that autogenous pressure methods yield Ni₂B as the dominant phase (>98%) at 670°C and 2.3–3.4 MPa, with lattice parameters aligning closely with literature values [1] [6]. Refinement data reveal a tetragonal crystal system (I4/mcm) for Ni₂B, with lattice constants $$a = 4.9768 \, \text{Å}$$ and $$c = 4.2348 \, \text{Å}$$ [1]. Contrastingly, orthorhombic Ni₃B (Pnma) exhibits distinct diffraction peaks, enabling precise phase discrimination even in mixed-phase products [1] [6].

Table 1: Refined Lattice Parameters for Nickel Borides

CompoundCrystal Systema (Å)b (Å)c (Å)Volume (ų)
Ni₂BTetragonal4.9774.9774.235104.89
Ni₃BOrthorhombic5.2276.6134.390151.76

Rietveld analysis of reactions with excess boron (Ni:B > 2:1) confirms the absence of residual boron, suggesting gaseous phase formation or incomplete reaction kinetics [1] [6].

Impact of Ni:B Ratios on Product Composition

Stoichiometric control via reactant ratios critically influences phase outcomes. A Ni:B ratio of 2:1 under autogenous pressure (4.9 MPa) yields 61% Ni₂B and 39% Ni₃B, whereas boron-deficient conditions favor Ni₃B [1] [6]. Prolonged heating (40 h at 670°C) reduces Ni₂B yield to 92%, highlighting kinetic competition between phases [1]. Excess nickel precursors (Ni:B = 3:1) under high-pressure conditions (5 GPa) promote Ni₃B dominance, underscoring the thermodynamic stability of nickel-rich borides at elevated pressures [7].

Coexistence of Ni₂B with Ni₃B and Ni₄B₃ Phases

Mixed-phase systems arise under non-ideal synthesis conditions. For example, reactions at 725°C and 4.9 MPa produce Ni₂B (72%) alongside Ni₃B (28%), attributed to partial decomposition of Ni₂B at higher temperatures [1] [6]. Orthorhombic Ni₄B₃ coexists with Ni₂B in boron-rich environments (Ni:B = 1:1.5), achieving 88% phase purity at 1.9 MPa [6]. EPMA/WDS analyses reveal spatial heterogeneity in such systems, with Ni₃B preferentially forming at grain boundaries due to localized nickel diffusion [1] [6].

Microstructural Analysis

Grain Morphology and Crystallographic Orientation

Ni₂B exhibits plate-like or bar-shaped crystallites, with dominant (211) facets observed via TEM [7]. Crystallographic orientation mapping demonstrates preferential growth along the [1] direction in tetragonal Ni₂B, whereas Ni₃B adopts equiaxed grains with random orientations [1] [6]. Grain sizes range from 50–200 nm in solvothermal syntheses, expanding to 1–5 μm in solid-state reactions due to Ostwald ripening [3] [7].

Core-Shell Heterostructures and Oxidation Layers

XPS depth profiling reveals oxidation layers (NiO/Ni(OH)₂) on Ni₂B surfaces, varying with synthesis methodology. Ni₂B synthesized via NaBH₄ reduction exhibits a 2–3 nm oxide shell, while solid-state methods yield thicker (6 nm) passivation layers [3]. Core-shell Ni₃B@Ni₂B heterostructures form under controlled cooling rates, where a Ni₃B core is encapsulated by a Ni₂B shell due to differential boron diffusion kinetics [3] [6].

Spatially Resolved Composition via EPMA/WDS

Electron probe microanalysis with wavelength-dispersive spectroscopy (EPMA/WDS) resolves sub-micron compositional variations. In mixed-phase Ni₂B-Ni₃B systems, nickel content fluctuates from 66.7 at.% (Ni₂B) to 75 at.% (Ni₃B), with boron gradients ≤5 at.% across grain boundaries [1] [6]. Supported Ni₂B on SBA-15 mesoporous silica shows uniform boron distribution (33.3 at.%) within 10 nm particles, confirming stoichiometric fidelity in confined geometries [5].

Wikipedia

Dinickel boride

Dates

Modify: 2023-08-15

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